

Application Notes and Protocols: Spectroscopic Characterization of (S)-Ortetamine Hydrochloride

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Compound of Interest		
Compound Name:	Ortetamine, (S)-	
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Introduction

(S)-Ortetamine, also known as (S)-2-methylamphetamine, is a stimulant of the amphetamine class. As a chiral molecule, the stereochemistry plays a significant role in its pharmacological activity. This document provides a detailed overview of the spectroscopic methods used to characterize (S)-Ortetamine hydrochloride. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers involved in the synthesis, quality control, and analysis of this compound.

(S)-Ortetamine hydrochloride has the following chemical structure:

Chemical Formula: C₁₀H₁₆CIN[1] Molecular Weight: 185.69 g/mol [1] IUPAC Name: (2S)-1-(2-methylphenyl)propan-2-amine;hydrochloride[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (S)-Ortetamine hydrochloride. It is important to note that the NMR and IR data are based on predictions and typical values for structurally related compounds due to the limited availability of experimentally derived spectra in the public domain.



Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.10-7.30	m	4H	Aromatic protons (C ₆ H ₄)
~3.40-3.60	m	1H	Methine proton (- CH(NH3+)-)
~2.80-3.00	dd	1H	Methylene proton (- CH ₂ -)
~2.60-2.80	dd	1H	Methylene proton (- CH ₂ -)
~2.30	S	3H	Aromatic methyl protons (-CH ₃)
~1.30	d	3H	Methyl protons (- CH(NH3+)CH3)
~8.0-9.0	br s	3H	Ammonium protons (- NH₃+)

Disclaimer: These are predicted chemical shifts for (S)-Ortetamine. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data



Chemical Shift (δ) ppm	Carbon Assignment
~136.0	Aromatic C (quaternary)
~135.0	Aromatic C (quaternary)
~130.0	Aromatic CH
~127.0	Aromatic CH
~126.0	Aromatic CH
~125.0	Aromatic CH
~49.0	Methine C (-CH(NH₃+)-)
~40.0	Methylene C (-CH ₂ -)
~19.0	Aromatic methyl C (-CH₃)
~18.0	Methyl C (-CH(NH₃+)CH₃)

Disclaimer: These are predicted chemical shifts for (S)-Ortetamine. Actual experimental values may vary.

Table 3: Typical FT-IR Spectral Data for Amphetamine

Hydrochlorides

Wavenumber (cm ⁻¹)	Intensity	Assignment
2800-3000	Strong, Broad	N-H stretch (Ammonium salt)
2900-2985	Medium-Strong	C-H stretch (Aliphatic)
3010-3080	Medium-Weak	C-H stretch (Aromatic)
1580-1610	Medium	N-H bend (Amine salt)
1485-1500	Medium	C=C stretch (Aromatic ring)
1440-1470	Medium	C-H bend (Aliphatic)
730-770	Strong	C-H out-of-plane bend (ortho- disubstituted aromatic)



Disclaimer: These are typical absorption frequencies for amphetamine hydrochlorides. Specific peak positions and intensities for (S)-Ortetamine hydrochloride may differ.[2][3][4]

Table 4: Expected Mass Spectrometry Fragmentation

Data (Electron Ionization)

m/z	Proposed Fragment
149	[M - HCl] ⁺ (Molecular ion of free base)
134	[M - HCl - CH₃] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
44	[C ₂ H ₆ N] ⁺

Disclaimer: This represents an expected fragmentation pattern for Ortetamine under electron ionization. The hydrochloride salt would typically be analyzed as the free base in GC-MS.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of (S)-Ortetamine hydrochloride in 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). Ensure complete dissolution.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.



- Reference the spectrum to the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
 - Reference the spectrum to the solvent peak.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking.

NMR Spectroscopy Workflow

Fourier-Transform Infrared (FT-IR) Spectroscopy

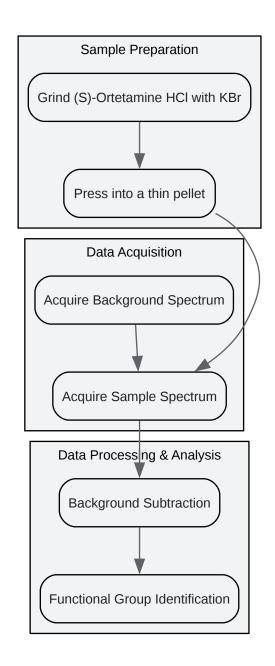
Objective: To identify functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (1-2 mg) of (S)-Ortetamine hydrochloride with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a benchtop FT-IR spectrometer.
- Data Acquisition:
 - Acquire a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.



- Typical parameters: 4000-400 cm⁻¹ scan range, 16-32 scans, 4 cm⁻¹ resolution.
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.



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FT-IR Spectroscopy Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)



Objective: To determine the molecular weight of the free base and analyze its fragmentation pattern for structural confirmation.

Methodology:

- Sample Preparation:
 - Dissolve a small amount of (S)-Ortetamine hydrochloride in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
 - For analysis, the sample is typically injected as the free base. This can be achieved by either a liquid-liquid extraction into an organic solvent after basification or by direct injection where the hydrochloride salt dissociates in the hot injector port.
- Instrumentation: Utilize a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector Temperature: 250°C.
 - Oven Temperature Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10-20°C/min, and hold for 5 minutes.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230°C.
 - Transfer Line Temperature: 280°C.

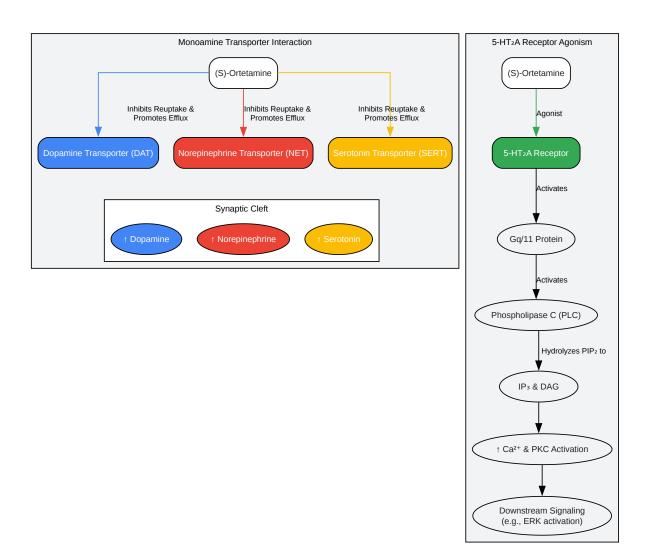


• Data Analysis: Identify the peak corresponding to Ortetamine and analyze its mass spectrum, comparing the molecular ion and fragmentation pattern to expected values.

Signaling Pathways

(S)-Ortetamine primarily exerts its effects through two main mechanisms: as a monoamine releasing agent and reuptake inhibitor, and as a direct agonist at serotonin receptors, particularly the 5-HT₂A subtype.





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Proposed Signaling Pathways of (S)-Ortetamine



Conclusion

The spectroscopic characterization of (S)-Ortetamine hydrochloride is essential for its identification, purity assessment, and structural confirmation. This document provides a framework of the expected spectroscopic data and detailed protocols for NMR, FT-IR, and GC-MS analysis. While experimentally derived data for this specific compound is not widely available, the provided information, based on predictions and data from analogous structures, serves as a valuable guide for researchers. The outlined signaling pathways offer insight into its mechanism of action, which is crucial for drug development and pharmacological studies.

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References

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